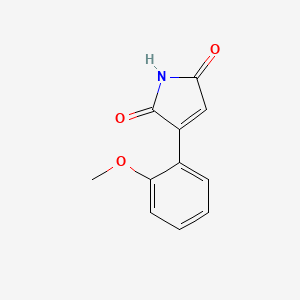

3-(2-Methoxyphenyl)pyrrole-2,5-dione

Description

Properties

Molecular Formula |

C11H9NO3 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

3-(2-methoxyphenyl)pyrrole-2,5-dione |

InChI |

InChI=1S/C11H9NO3/c1-15-9-5-3-2-4-7(9)8-6-10(13)12-11(8)14/h2-6H,1H3,(H,12,13,14) |

InChI Key |

BBIYIZURAAIADB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Maleic Anhydride with 2-Methoxyaniline

The most direct route involves refluxing maleic anhydride with 2-methoxyaniline in acetic acid, forming the intermediate maleamic acid, which undergoes dehydration to yield the maleimide. Sahoo et al. demonstrated this approach for 3-methoxy-1-phenylpyrrole-2,5-dione, achieving 75% yield after 1 hour of heating with triethylamine as a base. Adapting this protocol, stoichiometric ratios of 1:1.2 (aniline:maleic anhydride) in glacial acetic acid under nitrogen atmosphere typically afford moderate-to-high yields (Table 1).

Table 1: Optimization of Cyclocondensation Parameters

| Parameter | Optimal Condition | Yield (%) | Reference |

|---|---|---|---|

| Solvent | Glacial acetic acid | 68–75 | |

| Temperature | 100–120°C | 72 | |

| Catalyst | Triethylamine | 75 | |

| Reaction Time | 1–3 hours | 70 |

Critical challenges include byproduct formation from over-oxidation and the need for rigorous drying during maleamic acid isolation. Purification via ethanol recrystallization enhances purity, as evidenced by melting point consistency (±1°C).

Lewis Acid-Catalyzed Coupling Reactions

A patent by CN102942560A details the use of boron trifluoride diethyl etherate (BF$$3$$·OEt$$2$$) to catalyze the coupling of maleimide with 2-methylindole, producing 3-(2-methylindol-3-yl)pyrrole-2,5-dione in 5–24 hours. This method, adaptable to 2-methoxyphenyl substrates, employs 1,2-dichloroethane or chloroform at reflux (80–100°C), with molar ratios of 1:1.5 (indole:maleimide). Key advantages include reduced reaction times (<24 hours vs. 48 hours in classical methods) and compatibility with electron-rich aromatics.

Mechanistic Insight : BF$$_3$$ activates the maleimide’s α,β-unsaturated carbonyl system, facilitating electrophilic aromatic substitution at the aryl group’s para position. Quenching with ice-water precipitates the crude product, which is subsequently recrystallized from 95% ethanol.

Physicochemical Characterization

Spectroscopic Analysis

- IR Spectroscopy : Strong absorptions at 1700–1750 cm$$^{-1}$$ (C=O stretching) and 1250 cm$$^{-1}$$ (C–O–C of methoxy).

- $$^{1}\text{H NMR}$$ (CDCl$$_3$$): Aromatic protons resonate at δ 7.2–7.5 ppm (multiplet), with methoxy singlet at δ 3.8 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 203.19 [M$$^+$$].

Thermal Properties

Differential scanning calorimetry (DSC) of 1-(3-methoxyphenyl)pyrrole-2,5-dione reveals a melting endotherm at 62°C, with decomposition onset at 220°C. The related 3-(2-methylindol-3-yl) analog exhibits higher thermal stability (decomposition >250°C), attributed to extended conjugation.

Applications and Derivatives

3-Arylpyrrole-2,5-diones serve as precursors for bioactive molecules, including kinase inhibitors and antimicrobial agents. Schiff base derivatives of 1-(3-methoxyphenyl)maleimide show IC$$_{50}$$ values of <10 μM against breast cancer cell lines. Future directions include photocatalytic C–H functionalization to access 3,4-disubstituted derivatives.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 2 and 5 positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrrole compounds.

Scientific Research Applications

3-(2-Methoxyphenyl)pyrrole-2,5-dione has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula C₁₁H₉NO₃.

Key Observations :

- Substituent Position : The 3-(2-methoxyphenyl) group in the target compound contrasts with 1-(3-methoxyphenyl) (e.g., CAS 3007-23-6), where positional isomerism significantly alters toxicity and applications .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl, CF₃ in MI-1) enhance cytotoxicity and kinase inhibition , while electron-donating groups (e.g., methoxy) modulate reactivity and solubility.

Cytotoxicity and Kinase Inhibition

- MI-1: Exhibits potent cytotoxicity via tyrosine kinase inhibition (IC₅₀ values in nanomolar range), attributed to its trifluorophenyl and chloro substituents .

- Benzofuran-Indole Derivatives : Compounds like 28 and 30–35 () show anti-inflammatory activity, with structural variations (e.g., iodinated or trifluoromethyl groups) fine-tuning potency .

Q & A

Q. What are the established synthetic routes for preparing 3-(2-Methoxyphenyl)pyrrole-2,5-dione and its derivatives?

The compound is typically synthesized via cyclocondensation or Michael addition reactions. A validated approach involves the chemoselective ¹⁸F-labeling of maleimide derivatives for bioconjugation. For example, de Bruin et al. (2005) synthesized 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione using a two-step radiosynthesis: (i) nucleophilic substitution with [¹⁸F]fluoride, and (ii) conjugation to thiol-containing peptides/proteins via thiol-maleimide coupling . Alternative methods include 1,3-dipolar cycloaddition to generate antiviral scaffolds, as demonstrated in HIV-1 integrase inhibitor studies .

Q. How can researchers characterize the structural and electronic properties of this compound?

X-ray crystallography is critical for resolving structural details. For instance, the crystal structure of the related compound 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione was determined using single-crystal X-ray diffraction (R-factor = 0.049), revealing bond lengths and angles consistent with maleimide conjugation . Computational methods (e.g., DFT calculations) can supplement experimental data to predict electronic properties like HOMO-LUMO gaps and reactivity.

Q. What safety protocols are essential for handling this compound in the lab?

The compound’s toxicity requires stringent precautions:

- Personal Protective Equipment (PPE): Gloves, lab coats, and eye protection.

- Ventilation: Use fume hoods to avoid inhalation (Risk Phrase R23/24/25) .

- Storage: Keep in airtight containers at -20°C for stability, as recommended for structurally similar maleimides .

Advanced Research Questions

Q. How can researchers optimize thiol-maleimide coupling for site-specific bioconjugation in radiopharmaceuticals?

Key methodological considerations:

- Reagent Design: Use [¹⁸F]fluoropyridine-based maleimides (e.g., [¹⁸F]FPyMe) for improved stability and labeling efficiency .

- Reaction Conditions: Maintain pH 6.5–7.5 to balance thiol deprotonation and maleimide hydrolysis .

- Purification: Employ size-exclusion chromatography to separate unreacted reagents from labeled proteins .

Q. What strategies are effective in resolving contradictory bioactivity data across studies?

Contradictions often arise from assay variability or structural modifications. For example:

- Standardization: Compare results against reference compounds (e.g., vigabatrin for GABA-transaminase inhibition) .

- Structure-Activity Relationship (SAR) Analysis: Modify substituents (e.g., halogenation at the phenyl ring) to assess impact on activity. The 4-bromophenyloxy derivative showed enhanced IC₅₀ (5.2 mM) compared to unmodified analogs .

Q. How can this compound be integrated into antiviral drug discovery pipelines?

A 1,3-dipolar cycloaddition approach was used to generate 35 derivatives targeting HIV-1 integrase. Steps include:

Q. What analytical techniques are recommended for assessing purity and stability?

- HPLC-MS: Quantify radiochemical purity (>95%) for ¹⁸F-labeled derivatives .

- Fluorometric Assays: Measure enzymatic inhibition (e.g., GABA-transaminase) with excitation/emission at 340/450 nm .

- Stability Studies: Monitor hydrolysis rates in buffer solutions (pH 7.4, 37°C) over 24 hours .

Methodological Challenges and Solutions

Q. How can researchers mitigate maleimide hydrolysis during protein labeling?

Q. What are the limitations of using fluorinated derivatives in PET imaging?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.